Poly(ethylene glycol) divinyl ether

Description

Evolution of Poly(ethylene glycol) as a Versatile Macromer Backbone in Polymer Chemistry

Poly(ethylene glycol) (PEG), a polyether compound, was first synthesized in the mid-19th century by chemists A.V. Lourenço and Charles Adolphe Wurtz, who independently isolated oligomers of ethylene (B1197577) glycol. britannica.comwikipedia.org Commercially, a significant milestone was the introduction of CARBOWAX by the Dow Chemical Company in 1940. britannica.com Initially, the production of PEG involved the interaction of ethylene oxide with water, ethylene glycol, or its oligomers, a reaction catalyzed by acids or bases. wikipedia.org The use of ethylene glycol and its oligomers as starting materials is preferred for creating polymers with a narrow molecular weight distribution. wikipedia.org

The journey of PEG from a simple polymer to a versatile macromer backbone in polymer chemistry has been marked by the development of techniques to functionalize its terminal hydroxyl groups. nih.govgoogle.com This functionalization transforms the otherwise inert PEG into a "macromer"—a macromolecular monomer—that can participate in various polymerization reactions to form larger, more complex structures. nih.govgoogle.com The ability to modify these end groups with a wide array of reactive moieties, such as acrylates, methacrylates, vinyl sulfones, and maleimides, has been pivotal. nih.govnih.gov This has allowed for the creation of PEG-based materials through diverse cross-linking chemistries. nih.gov

Particularly in the realm of biomaterials, PEG's inherent properties of biocompatibility, hydrophilicity, and resistance to protein adsorption have made it an attractive candidate. nih.govnih.govproteopedia.org The development of PEG-based macromers in the early 1990s, which incorporated biodegradable linkages, further expanded their utility for applications like tissue engineering and drug delivery. nih.gov These macromers can be designed to be injectable and biodegradable by reacting low molecular weight PEG with dicarboxylic acids. nih.gov The resulting materials are often amorphous above room temperature and their mechanical properties and degradation rates can be tailored by their composition. nih.gov

The architecture of the PEG macromer itself also plays a crucial role. Moving from linear to branched or multi-arm PEG structures increases the number of reactive sites per molecule, enabling the formation of hydrogels with higher crosslink densities and tunable mechanical properties. sigmaaldrich.com This evolution from a simple, water-soluble polymer to a highly adaptable macromer backbone has cemented PEG's status as a cornerstone of modern polymer chemistry and materials science.

Significance of Vinyl Ether Functionality in Macromolecular Design and Polymerization Strategies

The vinyl ether group (–O–CH=CH₂) is a key functional group in macromolecular design due to its distinct electronic properties and versatile reactivity. The oxygen atom's lone pair of electrons donates electron density to the double bond, making it electron-rich and highly susceptible to electrophilic attack. acs.org This characteristic is central to its primary polymerization pathway: cationic polymerization. acs.orggoogle.com

Cationic polymerization of vinyl ethers allows for the synthesis of poly(vinyl ethers) with a range of properties. acs.org This method can be initiated by various cationic initiators, such as Lewis acids or protonic acids, which generate a carbocationic active center that propagates the polymer chain. acs.org A significant advancement in this area has been the development of living cationic polymerization, which enables precise control over polymer molecular weight and results in narrow molecular weight distributions. acs.orgnih.govacs.org This level of control is crucial for designing well-defined polymer architectures.

Beyond homopolymerization, the electron-rich nature of vinyl ethers makes them excellent candidates for copolymerization with electron-deficient monomers. acs.org This allows for the creation of copolymers with a balance of properties, such as combining the flexibility of poly(vinyl ethers) with the adhesion and chemical resistance of polyacrylates. acs.org

Furthermore, vinyl ether functionality is highly valuable in "click chemistry," particularly in thiol-ene reactions. researchgate.netacs.orgresearchgate.net In these reactions, a thiol group (–SH) adds across the vinyl ether double bond in the presence of a radical initiator, often triggered by UV light. researchgate.netacs.org This process is rapid, efficient, and proceeds with high selectivity, making it an ideal method for forming polymer networks under mild conditions. researchgate.netacs.org The thiol-ene reaction can be used in a sequential manner with cationic polymerization in hybrid systems. For instance, a thiol-vinyl ether copolymerization can first occur via a radical step-growth process, followed by the cationic homopolymerization of the remaining vinyl ether groups. researchgate.netacs.org This hybrid approach allows for the creation of cross-linked networks with combined thermal and mechanical properties. researchgate.netacs.orgdigitellinc.com

The vinyl ether group can also undergo other transformations, such as acetalization, which involves the reaction with an alcohol in the presence of an acid catalyst. nih.gov This reaction is reversible and the resulting acetal (B89532) linkage is sensitive to acidic conditions, a property that can be exploited for creating stimuli-responsive materials. nih.gov The ability to participate in diverse and highly efficient polymerization and modification reactions underscores the significance of vinyl ether functionality in the design of advanced macromolecules and polymer networks.

Scope of Academic Research on Poly(ethylene glycol) Divinyl Ether (PEGDVE)-Based Systems

Academic research into this compound (PEGDVE)-based systems primarily focuses on the synthesis, characterization, and application of the resulting polymer networks, most notably hydrogels. These materials are of significant interest for biomedical applications due to the inherent biocompatibility of the PEG backbone. nih.govmdpi.comresearchgate.net

A major area of investigation is the formation of PEGDVE hydrogels through various polymerization techniques. Cationic polymerization of PEGDVE, often in the presence of an initiator like BF₃OEt₂, can lead to the formation of soluble polymers with high molecular weights, especially at low monomer concentrations. u-fukui.ac.jpresearchgate.net The cyclopolymerization tendency of divinyl ethers is a key research topic, where the structure of the monomer influences the degree of cyclization versus cross-linking. u-fukui.ac.jpresearchgate.net

Thiol-ene photopolymerization is another widely studied method for creating PEGDVE networks. researchgate.netresearchgate.net This "click" reaction, involving the addition of a multifunctional thiol to the divinyl ether, is highly efficient and allows for the rapid formation of hydrogels under UV irradiation. researchgate.netresearchgate.net Research has explored the kinetics of these hybrid photopolymerization processes, combining radical thiol-ene reactions with cationic vinyl ether polymerization to create interpenetrating networks with tailored properties. researchgate.netacs.org

The mechanical properties of PEGDVE-based hydrogels are a critical focus of research, as these properties often dictate their suitability for specific applications, such as tissue engineering scaffolds. nih.govnih.govresearchgate.net Studies have shown that the mechanical characteristics, including compressive and tensile moduli, can be systematically tuned by varying parameters such as the molecular weight of the PEG precursor and the concentration of the polymer in the hydrogel. nih.govnih.gov For instance, decreasing the PEG molecular weight and increasing the concentration generally leads to hydrogels with higher stiffness. nih.gov

Below is a data table summarizing the mechanical properties of hydrogels made from a related PEG-based macromer, poly(ethylene glycol) diacrylate (PEGDA), which illustrates how these properties can be modulated.

Table 1: Mechanical Properties of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

| PEGDA Molecular Weight (Da) | Concentration (% w/w) | Equilibrium Confined Compressive Modulus (HA0, MPa) | Equilibrium Tensile Modulus (Eten, MPa) |

| 508 | 30 | ~2.46 | ~3.50 |

| 3400 | 10 | ~0.04 | ~0.04 |

| 3400 | 20 | ~0.25 | ~0.20 |

| 3400 | 30 | ~0.60 | ~0.45 |

| 3400 | 40 | ~1.20 | ~0.89 |

| 6000 | 30 | ~0.20 | ~0.15 |

| 10000 | 30 | ~0.08 | ~0.03 |

Data adapted from studies on PEGDA hydrogels, which demonstrate similar trends expected for PEGDVE hydrogels. nih.gov

The degradation of these hydrogels is another important research avenue. By incorporating degradable linkages, such as those sensitive to hydrolysis or enzymatic cleavage, researchers can create materials that break down over time, which is essential for applications like drug delivery and regenerative medicine. nih.govnih.gov

The following table presents data on the degradation and mechanical properties of adaptable PEG-based hydrogels, highlighting the tunability of these systems.

Table 2: Properties of Adaptable PEG-Based Hydrogels

| PEG Molecular Weight (kDa) | Dithiol (DTT) Content (%) | Initial Compressive Modulus (kPa) | Time to Complete Degradation (days) |

| 4.6 | 25 | ~100 | ~28 |

| 4.6 | 50 | ~50 | ~14 |

| 4.6 | 75 | ~25 | ~7 |

| 10 | 25 | ~40 | ~21 |

| 10 | 50 | ~20 | ~10 |

| 10 | 75 | ~13 | ~5 |

Data adapted from studies on PEG-dithiothreitol (DTT) hydrogels, illustrating the impact of composition on mechanical and degradation properties. nih.gov

The biocompatibility and biofunctionality of PEGDVE hydrogels are also extensively explored. While PEG itself is bio-inert, the hydrogel network can be modified with bioactive molecules, such as cell adhesion peptides (e.g., RGD), to promote specific cellular interactions. nih.govnih.gov Research in this area aims to create "blank slate" materials that can be systematically modified to study and direct cell behavior for tissue engineering applications. mdpi.comnih.govresearchgate.net The ability to create hydrogels with tunable mechanical properties, degradation profiles, and bioactivity underscores the broad scope of academic research on PEGDVE-based systems and their potential in advanced materials science.

Properties

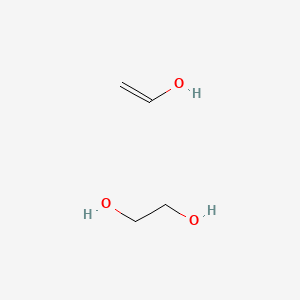

IUPAC Name |

ethane-1,2-diol;ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2.C2H4O/c3-1-2-4;1-2-3/h3-4H,1-2H2;2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIMOJVUFBBNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96734-39-3, 143780-36-3 | |

| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |

| Record name | Ethenol, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96734-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |

| Record name | 1,2-Ethanediol, polymer with ethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143780-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

106.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96734-39-3, 50856-26-3 | |

| Record name | Ethenol, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(ethylene glycol) divinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Poly Ethylene Glycol Divinyl Ether

Synthesis of PEGDVE and its Derivatives

The creation of PEGDVE relies on the initial formation of the poly(ethylene glycol) backbone, followed by the introduction of the terminal divinyl ether functionalities. The length and characteristics of the PEG chain are crucial as they directly influence the properties of the final PEGDVE product, such as water solubility and mechanical properties.

Cationic Polymerization Approaches for Poly(ethylene glycol) Functionalization

Cationic polymerization is a significant method for the synthesis of PEGDVE, often starting from ethylene (B1197577) oxide derivatives. This process is typically initiated by electrophilic species that attack the oxygen atom of the ethylene oxide ring, leading to ring-opening and subsequent chain propagation. The functionalization to introduce the vinyl ether groups can be achieved through various means, including reacting the terminal hydroxyl groups of the PEG chain. The choice of catalyst and reaction conditions, such as temperature and monomer-to-initiator ratio, are critical in controlling the molecular weight and structure of the resulting polymer.

Glycolysis-Based Synthesis Routes for PEGDVE Precursors

An alternative route to PEGDVE precursors involves the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). Glycolysis is a chemical process that breaks down polymers into smaller molecules. nih.govnih.govwikipedia.org In this context, PET is depolymerized using a glycol, such as diethylene glycol, to yield bis(2-hydroxyethyl) terephthalate and other related oligomers. These hydroxyl-terminated precursors can then be further reacted to introduce the desired vinyl ether functionalities, providing a method for upcycling post-consumer PET waste into valuable chemical feedstocks for PEGDVE synthesis.

Nucleophilic Addition to Acetylene (B1199291) for Divinyl Ether Formation

The direct vinylation of poly(ethylene glycol) with acetylene is a fundamental method for forming the divinyl ether end-groups. This reaction is a nucleophilic addition where the terminal hydroxyl groups of the PEG chain act as nucleophiles, attacking the carbon-carbon triple bond of acetylene. nih.gov The process is typically carried out under basic conditions, which deprotonate the alcohol to form a more potent nucleophile, the alkoxide ion. nih.gov This alkoxide then adds to the acetylene molecule. nih.gov This method, known as vinylation, is a well-established industrial process for synthesizing vinyl ethers from alcohols and acetylene. nih.gov

Anionic Ring-Opening Polymerization for PEG Chain Elaboration

Anionic ring-opening polymerization (AROP) of ethylene oxide is a primary and highly controlled method for synthesizing the poly(ethylene glycol) backbone, which serves as the precursor to PEGDVE. acs.org This living polymerization technique allows for the production of PEGs with well-defined molecular weights and narrow molecular weight distributions. acs.orgrsc.org The polymerization is initiated by a strong nucleophile, such as an alkoxide, which attacks the electrophilic carbon of the ethylene oxide ring. researchgate.net The reaction proceeds until the monomer is consumed, and the resulting polymer chains are terminated with hydroxyl groups, which are then available for subsequent functionalization to form the divinyl ether. acs.org This method offers excellent control over the polymer architecture, which is essential for tailoring the properties of the final PEGDVE material. acs.orgrsc.org

Catalytic Systems in PEGDVE Synthesis

Catalysts play a pivotal role in the synthesis of PEGDVE, influencing reaction rates, selectivity, and the final properties of the polymer. The choice of catalyst is dependent on the specific synthetic route being employed.

Lewis Acid Catalysis in Vinyl Ether Chemistry

Lewis acids are frequently employed as catalysts in reactions involving vinyl ethers. In the context of PEGDVE synthesis, Lewis acids can facilitate several key transformations. For instance, in cationic polymerization, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can act as initiators. They can also catalyze the reaction between alcohols and vinyl ethers. Furthermore, Lewis acids are known to induce the cyclization of vinyl ether-epoxides, demonstrating their utility in complex organic transformations involving vinyl ether functionalities. acs.org In some synergistic catalytic systems, a Lewis acid is used in conjunction with a transition metal catalyst to achieve efficient amination of allenyl ethers, which can be relevant to the synthesis of functionalized PEGDVE derivatives. nih.gov

Table 1: Overview of Synthetic Methodologies for PEGDVE and Precursors

| Methodology | Description | Key Reactants | Typical Catalysts/Conditions | Reference(s) |

|---|---|---|---|---|

| Cationic Polymerization | Functionalization of PEG chains. | Ethylene oxide derivatives | Lewis acids (e.g., BF₃·OEt₂) | |

| Glycolysis | Depolymerization of PET to form precursors. | Polyethylene terephthalate (PET), Diethylene glycol | High temperature | |

| Nucleophilic Addition | Formation of divinyl ether end-groups. | Poly(ethylene glycol), Acetylene | Basic conditions | nih.gov |

| Anionic Ring-Opening Polymerization | Synthesis of well-defined PEG chains. | Ethylene oxide | Strong nucleophiles (e.g., alkoxides) | acs.org |

Table 2: Common Catalysts in PEGDVE Synthesis

| Catalyst Type | Example | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Initiator for cationic polymerization | |

| Base | Potassium hydroxide (B78521) | Catalyst for nucleophilic addition to acetylene | nih.gov |

Alkali Metal Compound-Mediated Processes (e.g., CsF-NaOH, NaH)

The synthesis of ethers from alcohols, known as Williamson ether synthesis, is a foundational method that can be adapted for producing PEG-DVE. This approach relies on the deprotonation of the terminal hydroxyl groups of the PEG chain by a strong base, typically an alkali metal compound, to form a more nucleophilic alkoxide. This intermediate then reacts with a vinyl source.

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used for this purpose. In a typical procedure, PEG is dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF), and NaH is added to generate the sodium salt of the PEG alkoxide. nih.gov The use of NaH is well-established for the synthesis of various PEG derivatives. nih.govresearchgate.net For instance, in the preparation of PEGylated chitosan, NaH is used to activate the hydroxyl groups of PEG prior to grafting. researchgate.net Similarly, in the synthesis of mono-benzylated PEG, NaH is employed to deprotonate the PEG, which is then alkylated with benzyl (B1604629) bromide. nih.gov To maximize the yield of the desired product and minimize side reactions, such as the formation of di-substituted products, reaction conditions like temperature and the stoichiometry of the reactants must be carefully controlled. nih.gov

Sodium hydroxide (NaOH) is another effective alkali metal compound used in this type of etherification. polimi.iteurjchem.com For the analogous allylation of PEG, powdered NaOH has been used effectively in THF at elevated temperatures (e.g., 80°C) to drive the reaction. polimi.it The presence of a strong base like NaOH is crucial for deprotonating the less acidic hydroxyl groups of the polymer, thereby facilitating the nucleophilic attack on the electrophilic reagent. researchgate.net The interaction between alkali metal ions and the ether oxygens of the PEG backbone is also a factor in these reactions, influencing the conformation of the polymer chain in solution. ijs.si

The table below summarizes typical conditions for alkali-mediated modification of PEG, which are analogous to the synthesis of PEG-DVE.

| Parameter | Value/Condition | Source |

| Base | Sodium Hydride (NaH) | nih.gov |

| Sodium Hydroxide (NaOH) | polimi.it | |

| Solvent | Tetrahydrofuran (THF) | nih.govpolimi.it |

| Temperature | 0°C to 40°C (for NaH/BnBr) | nih.gov |

| 80°C (for NaOH/Allyl Bromide) | polimi.it | |

| Key Principle | Deprotonation of terminal -OH to form a reactive alkoxide | nih.govpolimi.it |

Organocatalytic and Metal-Free Approaches (e.g., DMAP)

In recent years, organocatalytic and metal-free synthetic methods have gained prominence as they offer alternatives that can avoid residual metal contamination, which is a significant concern for biomedical applications. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly efficient nucleophilic catalyst used in a wide array of organic transformations, particularly esterification and acylation reactions. semanticscholar.orgresearchgate.net

The catalytic mechanism of DMAP involves the initial reaction with an activating agent (such as an anhydride) to form a highly reactive N-acylpyridinium intermediate. nih.gov This intermediate is much more susceptible to nucleophilic attack by an alcohol than the original anhydride. Subsequently, the alcohol attacks the activated intermediate, leading to the formation of the ester and regeneration of the DMAP catalyst. nih.gov Theoretical and experimental studies strongly support this nucleophilic catalysis pathway. nih.gov

While DMAP is most famously used for creating ester linkages, its principle of activating a substrate for reaction with a hydroxyl group suggests its potential applicability in forming other linkages, including ethers, under specific conditions. By forming a reactive intermediate, DMAP could facilitate the vinylation of PEG's terminal hydroxyls. The use of organocatalysts like DMAP aligns with a broader trend towards metal-free polymerization and modification strategies in polymer chemistry. nih.gov

The table below outlines the established catalytic role of DMAP in reactions involving alcohol substrates.

| Catalyst | Reaction Type | Mechanism | Key Intermediate | Source |

| 4-Dimethylaminopyridine (DMAP) | Acetylation, Esterification | Nucleophilic Catalysis | N-Acetylpyridinium Ion | nih.gov |

| Silylation, Tritylation | Nucleophilic Catalysis | N/A | researchgate.net | |

| Baylis-Hillman Reaction | Base Catalysis | N/A | researchgate.net |

Control of Macromer Architecture and End-Group Fidelity

The functional properties of PEG-DVE are directly linked to its molecular structure. Therefore, precise control over the macromer architecture and the fidelity of the terminal vinyl ether groups is of paramount importance during synthesis. nih.gov

End-Group Fidelity is a critical quality metric that refers to the percentage of chain ends that have been successfully converted to the desired functional group—in this case, the vinyl ether. nih.govnih.gov High end-group fidelity is essential to ensure the macromer's functional integrity, leading to reproducible polymerization, predictable network formation, and robust material performance. nih.gov Incomplete functionalization results in a mixture of desired divinyl ether molecules and unreacted or mono-reacted PEG, which can negatively impact the final properties of any resulting polymer network.

Several factors influence end-group fidelity:

Reaction Conditions : The choice of solvent can significantly impact the outcome. For example, in certain polymerizations, dichloromethane (B109758) (DCM) has been shown to lead to improved end-group fidelity compared to dimethylformamide (DMF). nih.gov

Synthetic Strategy : Employing a multi-step, controlled synthesis can yield high fidelity. A versatile route involves the selective mono-tosylation of one PEG hydroxyl group, followed by conversion to the desired functionality, which can achieve greater than 95% functionalization. mdpi.comresearchgate.net

Purification : After synthesis, rigorous purification is often necessary to remove side products and unreacted starting materials, thereby ensuring a high purity of the end-functionalized polymer. nih.gov

Analytical techniques are crucial for verifying the macromer architecture and assessing end-group fidelity. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure and quantifying the degree of end-group functionalization. nih.gov

The following table summarizes key aspects of controlling and assessing the structure of PEG macromers.

| Parameter | Control Method | Assessment Technique | Source |

| Molecular Weight | Selection of PEG precursor | Gel Permeation Chromatography (GPC) | researchgate.net |

| Architecture (Linear/Branched) | Selection of PEG precursor (e.g., linear vs. 4-arm) | GPC, NMR | researchgate.net |

| End-Group Fidelity | Control of stoichiometry, solvent, and purification | Nuclear Magnetic Resonance (NMR) | nih.govnih.gov |

| Selective activation (e.g., tosylation) | NMR, Mass Spectrometry | mdpi.comresearchgate.net |

Polymerization Mechanisms and Crosslinking Strategies of Poly Ethylene Glycol Divinyl Ether

Radical Polymerization of PEGDVE

Free-radical polymerization is a common method for crosslinking divinyl monomers like PEGDVE. The process is initiated by species with unpaired electrons (free radicals), which attack the vinyl groups, leading to chain propagation. Due to the presence of two vinyl groups per monomer, a complex, crosslinked three-dimensional network is typically formed.

A key feature of the radical polymerization of divinyl ethers is the competition between intermolecular crosslinking and intramolecular cyclization. In the polymerization of ethylene (B1197577) glycol divinyl ether (EGVE), a significant degree of cyclization occurs. researchgate.net Instead of both vinyl groups reacting with different growing polymer chains (which leads to rapid gelation), a propagating radical on one vinyl group of a monomer unit can attack the pendant vinyl group on the same unit. This intramolecular reaction forms a cyclic structure within the polymer backbone.

Research has shown that the radical polymerization of EGVE in a benzene (B151609) solution can yield soluble polymers at conversions up to 45%. researchgate.net Spectroscopic analysis of these polymers reveals the presence of methylene-1,4-dioxane-2,3-diymethylene units, which result from this cyclopolymerization process. researchgate.net However, the cyclization is not perfectly efficient, and the resulting soluble polymers also contain unreacted pendant vinyloxy groups (2-((vinyloxy)ethoxy)ethylene units), which can participate in further crosslinking reactions. researchgate.net The formation of these soluble, cyclized polymers is a hallmark of divinyl ether systems and distinguishes them from other divinyl monomers like divinylbenzene, where gelation occurs at much lower conversions.

Table 1: Structural Units in Radically Polymerized Ethylene Glycol Divinyl Ether (EGVE)

| Structural Unit | Formation Process | Resulting Feature | Reference |

|---|---|---|---|

| Methylene-1,4-dioxane-2,3-diymethylene | Intramolecular Cyclopolymerization | Soluble polymer backbone with cyclic units | researchgate.net |

| 2-[(vinyloxy)ethoxy]ethylene | Incomplete Cyclization | Pendant vinyl groups available for crosslinking | researchgate.net |

For the radical polymerization of ethylene glycol divinyl ether (EGVE), kinetic studies have established a specific rate equation. The rate of polymerization (Rp) was found to be proportional to the 1.5th power of the monomer concentration ([M]) and to the 0.6th power of the initiator concentration ([I]). researchgate.net

Rp ∝ [M]1.5 [I]0.6

This relationship provides insight into the elementary steps of the polymerization. The order of reaction with respect to the initiator (0.6) is close to the theoretical value of 0.5 for simple radical polymerizations, while the 1.5 order with respect to the monomer suggests a more complex kinetic scheme, likely influenced by the cyclopolymerization and crosslinking reactions. researchgate.net The presence of trapped radicals in the polymerizing system has been confirmed by EPR measurements, with their concentration increasing over time and with higher polymerization temperatures. researchgate.net

Cationic Polymerization of PEGDVE

Vinyl ethers are highly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic active center. chemicalbook.com This method offers a distinct pathway to polymerizing PEGDVE, often leading to different polymer structures compared to radical polymerization.

Cationic polymerization is a chain-growth process initiated by an electrophilic species, such as a protonic acid or a Lewis acid. nih.gov The initiator attacks the electron-rich carbon-carbon double bond of the vinyl ether, generating a carbocation. This active species then propagates by sequentially adding more monomer units. nih.govacs.org

Initiation: Initiator + CH2=CH-OR → Initiator-CH2-CH+-OR

Propagation: Initiator-CH2-CH+-OR + n(CH2=CH-OR) → Initiator-(CH2-CH(OR))n-CH2-CH+-OR

Termination and chain transfer reactions, where the active center is destroyed or transferred to another molecule (like a monomer, solvent, or counterion), are common challenges in cationic polymerization, as they can limit the final molecular weight. acs.orgnih.gov However, under controlled conditions, living polymerization can be achieved, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.orgnih.gov For ethylene glycol divinyl ether, using iodine as a catalyst in dichloromethane (B109758) has been shown to produce a soluble polymer composed of 1,4-dioxepane-5,7-diylmethylene units, indicating a cyclopolymerization mechanism also occurs under cationic conditions. researchgate.net

Stereospecific polymerization refers to the ability to control the spatial arrangement (tacticity) of monomer units along the polymer chain. In the case of vinyl ethers, the presence of the ether oxygen's lone pair of electrons allows for coordination with the catalyst complex, which can guide the incoming monomer to add with a specific stereochemistry. giulionatta.it While radical polymerization of vinyl ethers typically produces atactic polymers (with random stereochemistry), cationic polymerization, especially at low temperatures and with appropriate catalyst/solvent systems, can yield highly stereoregular (isotactic or syndiotactic) polymers.

The structure of the catalyst and the polymerization conditions play a crucial role in the degree of stereocontrol. The counterion associated with the propagating carbocation can influence the proximity and orientation of the next monomer unit to be added, thereby dictating the stereochemical outcome. This control over the polymer's microstructure is a significant advantage of the cationic method, as tacticity can strongly influence the physical and mechanical properties of the final material, such as crystallinity and thermal behavior.

Step-Growth Polyaddition Reactions

In contrast to the chain-growth mechanisms discussed above, PEGDVE can also be incorporated into polymer networks via step-growth polymerization. In this mechanism, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers until high molecular weight polymers are formed. wikipedia.org A key distinction is that in step-growth reactions, the reactive functional groups are consumed gradually throughout the reaction matrix, whereas in chain-growth, high molecular weight polymers are formed almost instantly. nih.govyoutube.com

For PEGDVE, the vinyl ether groups can participate in polyaddition reactions. Polyaddition is a type of step-growth polymerization where monomers react to form a polymer without the loss of a small molecule. wikipedia.org An important example is the aza-Michael addition reaction. Network polymers have been successfully synthesized through the aza-Michael addition of multifunctional amines, such as polyethylene (B3416737) imine (PEI) or diethylenetriamine (B155796) (DETA), to poly(ethylene glycol) diacrylate (PEGDA). mdpi.com Analogously, the activated double bonds of PEGDVE could react with multifunctional nucleophiles like amines or thiols. For instance, the reaction between PEGDVE and a multifunctional thiol (a thiol-ene reaction), often initiated by light (photopolymerization), proceeds via a step-growth mechanism and is a powerful method for creating uniform hydrogel networks. nih.gov These step-growth networks tend to be more structurally homogeneous compared to the highly heterogeneous networks formed during chain-growth radical polymerization. nih.gov

Table 2: Comparison of Polymerization Mechanisms for PEGDVE

| Mechanism | Growth Type | Key Characteristics | Typical Network Structure | Reference |

|---|---|---|---|---|

| Radical Polymerization | Chain-Growth | Involves cyclopolymerization; susceptible to gel effect. | Heterogeneous | researchgate.netresearchgate.netnih.gov |

| Cationic Polymerization | Chain-Growth | Sensitive to monomer purity; allows for stereocontrol. | Can be controlled for homogeneity | acs.orggiulionatta.it |

| Step-Growth Polyaddition | Step-Growth | Gradual increase in molecular weight; requires high conversion for high MW. | Homogeneous | wikipedia.orgnih.gov |

Acid-Catalyzed Condensation with Polyols for Polyacetal Networks

The reaction of Poly(ethylene glycol) divinyl ether with polyols in the presence of an acid catalyst is a method for creating polyacetal networks. In this reaction, the vinyl ether moieties of PEGDVE react with the hydroxyl groups of a polyol. This process can be used to incorporate functional molecules into a polymer network. For instance, stilbene (B7821643) derivatives, such as Diethylstilbestrol (DES) and Bisphenol A (BIS), have been incorporated into a poly(ethylene glycol) (PEG) based polyacetal system. This was achieved through a reaction of short PEG chains with di(ethylene glycol) divinyl ether units under acid catalysis, resulting in water-soluble polymer conjugates with controlled molecular weights.

A similar approach has been explored for creating thermosets from renewable resources like lignin (B12514952), which acts as a multifunctional polyol. chemrxiv.orgchemrxiv.org In these systems, the hydroxyl groups of lignin react with the vinyl ether groups to form acetal (B89532) linkages, creating a crosslinked network. chemrxiv.org A critical aspect of using PEGDVE in this context is that its acidic hydrolysis releases acetaldehyde (B116499), a compound classified as a Group 1 carcinogen. chemrxiv.org To address this, researchers have investigated alternatives like poly(ethylene glycol) diisopropenyl ether (PDIP). The hydrolysis of PDIP-based networks releases acetone (B3395972) instead of acetaldehyde, offering a less hazardous degradation profile. chemrxiv.orgchemrxiv.org Furthermore, thermosets made with PDIP have demonstrated greater resistance to acidic hydrolysis and increased thermal stability compared to those derived from PEGDVE. chemrxiv.org

Oxa-Michael Addition Reactions for Hydrogel Formation

Oxa-Michael addition is a conjugate addition reaction that can be employed to form hydrogels. This reaction involves the addition of a nucleophile, in this case, a hydroxyl group (from a polyol), across an activated carbon-carbon double bond. While direct examples utilizing PEGDVE as the electrophile are not extensively detailed in the provided context, analogous systems using other vinyl-terminated precursors highlight the strategy's potential.

A well-documented example is the reaction between poly(ethylene glycol) and divinyl sulfone (DVS), where the vinyl sulfone group serves as the Michael acceptor. nih.govnih.gov This reaction can be efficiently promoted by various catalysts to form hydrogels. nih.govnih.gov In one study, 4-dimethylaminopyridine (B28879) (DMAP) was identified as a highly effective catalyst for the oxa-Michael reaction between PEG and DVS, achieving high conversion rates under mild, solvent-free conditions. nih.govnih.gov To create a stable network structure, a multifunctional alcohol, such as glycerol, is introduced as a crosslinker. nih.govnih.gov The mechanical properties and crosslinking density of the resulting hydrogels can be readily adjusted by varying the concentration of the crosslinker and the chain length of the PEG precursor. nih.govnih.gov This catalytic approach simplifies the synthesis of hydrogel precursors and allows for the formation of tunable, antifouling, and low-cytotoxicity hydrogels. nih.govnih.gov

Click Chemistry Approaches for PEGDVE-Based Network Formation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them exceptionally suitable for creating well-defined polymer networks. PEGDVE, with its two vinyl 'ene' groups, is an ideal component for certain click reactions, particularly thiol-ene photopolymerization.

Thiol-Ene Photopolymerization for Crosslinked Architectures

Thiol-ene photopolymerization is a powerful step-growth click reaction used to fabricate hydrogels and other crosslinked polymer architectures. nih.gov The process is initiated by a photoinitiator that, upon exposure to UV light, generates a thiyl radical from a multifunctional thiol compound. rsc.org This radical then adds across one of the vinyl 'ene' groups of a PEGDVE molecule. Subsequently, the resulting carbon-centered radical undergoes a chain-transfer reaction with another thiol group, regenerating the thiyl radical and creating a thioether bond. This cycle repeats, rapidly forming a homogeneous, crosslinked network. nih.gov

This method offers significant advantages, including rapid curing rates and high cytocompatibility, as the reaction can proceed under biologically benign conditions. nih.govnih.gov The resulting network properties are highly tunable. For example, using different multifunctional thiol cross-linkers, such as ethoxylated trimethylolpropane (B17298) tris(3-mercaptopropionate) (ETTMP) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate), allows for control over the crosslink density and mechanical characteristics of the final material. nih.govresearchgate.net Thiol-ene chemistry has been successfully used to create macroporous hydrogels from high internal phase emulsions (HIPEs), yielding materials with high porosity and water uptake, suitable for biomedical applications like controlled drug release and tissue engineering. nih.govresearchgate.net

| Polymerization Strategy | Reactants | Catalyst/Initiator | Key Features | Resulting Network |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | PEGDVE + Polyol (e.g., Lignin) | Acid Catalyst | Forms acid-labile acetal linkages; hydrolysis of PEGDVE network releases acetaldehyde. chemrxiv.org | Polyacetal Network |

| Oxa-Michael Addition (Analogous) | PEG + Divinyl Sulfone (DVS) + Polyol (e.g., Glycerol) | Base Catalyst (e.g., DMAP) | Forms stable hydrogels; tunable mechanical properties by varying crosslinker concentration. nih.govnih.gov | Hydrogel |

| Thiol-Ene Photopolymerization | PEGDVE + Multifunctional Thiol | Photoinitiator + UV Light | Rapid, high-yielding "click" reaction; forms homogeneous networks with low cytotoxicity. nih.gov | Crosslinked Hydrogel/Polymer |

Other Bioorthogonal Click Chemistries

Bioorthogonal chemistries are click reactions that can proceed within living systems without interfering with native biochemical processes. nih.govbiochempeg.com While the vinyl ether groups of PEGDVE are not typically used directly in the most common bioorthogonal reactions, the PEG backbone is a frequent component in these systems after suitable functionalization.

A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), often called "copper-free click chemistry". nih.govbiochempeg.com This reaction avoids the cytotoxicity associated with the copper catalyst used in the original azide-alkyne Huisgen cycloaddition. biochempeg.com In a typical SPAAC hydrogel formulation, a multi-arm PEG is functionalized with azide (B81097) groups. nih.gov This azide-PEG is then crosslinked with a molecule containing a strained alkyne, such as dibenzylcyclooctyne (DBCO) or difluorinated cyclooctyne (B158145) (DIFO). nih.gov The reaction is fast and highly specific, enabling the in-situ formation of hydrogels for applications like cell encapsulation and the delivery of therapeutic proteins. nih.govrsc.org The gelation kinetics can be very rapid, with some DBCO-based systems forming gels in under two minutes. nih.gov This strategy allows for the creation of injectable hydrogels that can be administered in a minimally invasive manner. rsc.org

Network Architecture and Structural Engineering in Poly Ethylene Glycol Divinyl Ether Systems

Design Principles for PEGDVE-Based Polymer Networks

The design of polymer networks using PEGDVE is a nuanced process that allows for the precise tailoring of material properties. Key to this is the ability to control the network's structural characteristics at the molecular level.

The ratio of monomer to crosslinker is a critical determinant of the final polymer network's density. In systems where PEGDVE acts as the crosslinker, its concentration directly influences the number of crosslinks formed within the polymer matrix. An increase in the PEGDVE concentration, relative to the primary monomer, leads to a higher crosslink density. nih.gov This increased density, in turn, results in a more tightly woven network structure.

This principle is often observed in the synthesis of hydrogels for various applications. For instance, in dental composites, the concentration of a crosslinking agent like triethylene glycol dimethacrylate (TEGDMA) in a BisGMA monomer solution directly impacts network density. nih.gov As the concentration of the crosslinker increases, the resulting network becomes more densely crosslinked, which can be observed through a decrease in free volume and weight loss after extraction. nih.gov This relationship allows for the fine-tuning of mechanical properties and swelling behavior of the final material. nih.govresearchgate.net

Conversely, a lower monomer-to-crosslinker ratio results in a less dense network with larger spaces between crosslinks. This can be desirable for applications requiring greater flexibility or higher swelling capacity. The ability to manipulate network density through the monomer-to-crosslinker ratio is a fundamental tool in the design of PEGDVE-based polymer systems for specific functional requirements.

Longer PEG chains in the PEGDVE crosslinker result in a network with a more open and flexible topology. This is because the extended chains create greater distances between crosslink points, leading to larger mesh sizes within the network. Such topologies can be advantageous for applications like drug delivery, where a more open network can facilitate the encapsulation and release of therapeutic agents. nih.govnih.gov Studies on PEGylated nanoparticles have shown that longer PEG chains can provide better protection from the reticuloendothelial system, leading to prolonged circulation times in the bloodstream. nih.gov

Conversely, shorter PEG chains lead to a more compact and rigid network topology. The reduced distance between crosslink points results in a denser network with smaller mesh sizes. This can enhance the mechanical strength and stability of the material. The choice of PEG chain length is therefore a critical design parameter that allows for the tailoring of the network's physical and biological properties to suit a wide range of applications, from tissue engineering to nanomedicine. nih.govrsc.org

Hydrogel Formation and Structural Homogeneity

The formation of hydrogels from PEGDVE systems is a process that can be meticulously controlled to achieve desired structural characteristics. The homogeneity of the resulting network is crucial for its performance in various applications.

The speed at which a hydrogel forms, known as its gelation kinetics, is a key factor that influences the final network structure. nih.gov Slower gelation often leads to a more ordered and homogenous network, as it allows the polymer chains more time to arrange themselves before being locked into place by crosslinking. researchgate.net

Several factors can be manipulated to control the gelation kinetics of PEGDVE-based hydrogels. These include the concentration of the polymer, the initiator concentration, and the temperature of the system. For example, in enzyme-catalyzed crosslinking of PEG hydrogels, the concentration of hydrogen peroxide and the amount of polymer present can alter the gelation time. nih.gov Similarly, in photopolymerization processes, the intensity of the light source can be adjusted to control the rate of polymerization and, consequently, the speed of gelation. researchgate.net The ability to modulate gelation kinetics is essential for creating hydrogels with consistent and predictable properties, which is particularly important for applications in tissue engineering and drug delivery where uniformity is critical. rsc.orgnih.gov

The porosity and mesh size of a hydrogel are critical structural features that dictate its ability to interact with its environment. These properties govern the transport of nutrients, waste products, and therapeutic agents through the hydrogel, making their control a key aspect of hydrogel design. mit.edu

Several techniques can be employed to control the porosity of PEGDVE-based hydrogels. These include solvent casting/particle leaching, freeze-drying, and gas foaming. mit.edunih.gov In the particle leaching method, porogens such as salt crystals are incorporated into the prepolymer solution. nih.gov After polymerization, these particles are leached out, leaving behind a porous structure. The size of the pores can be tuned by varying the size of the porogen particles. mit.edunih.gov

The mesh size, which refers to the distance between polymer chains, can be controlled by adjusting the crosslinking density of the network. nih.gov A higher crosslinking density results in a smaller mesh size, while a lower density leads to a larger mesh size. Computational models can be used to predict the mesh size of a hydrogel based on parameters such as polymer content and crosslink density. nih.gov This allows for the rational design of hydrogels with specific mesh properties for applications ranging from cell encapsulation to controlled drug release. nih.govresearchgate.net

Dynamic Covalent Networks and Reversible Crosslinks

A significant advancement in polymer network design is the incorporation of dynamic covalent bonds, which allows for the creation of networks with reversible crosslinks. nih.gov PEGDVE can be utilized in the formation of such dynamic networks, which exhibit properties like self-healing and adaptability. researchgate.net

These networks are formed using reversible chemical reactions, such as the Diels-Alder reaction or the formation of acetal (B89532) linkages. nih.gov The dynamic nature of these bonds allows the network to rearrange its structure in response to external stimuli like temperature or pH. mdpi.comresearchgate.net For example, a network crosslinked with thermally reversible Diels-Alder bonds can be broken down by heating and then reformed upon cooling. nih.gov This reversibility enables the material to be reprocessed and recycled. nih.gov

The incorporation of reversible crosslinks into PEGDVE-based systems opens up a wide range of possibilities for the development of "smart" materials. These materials can be designed to respond to specific environmental cues, making them suitable for applications in areas such as responsive drug delivery systems, injectable hydrogels, and shape-memory polymers. nih.govmdpi.com

Interactive Data Table

| Parameter | Influence on Network Properties | Relevant Findings |

| Monomer-to-Crosslinker Ratio | Directly affects the crosslink density of the polymer network. | Increasing the concentration of the crosslinker leads to a denser network with reduced free volume. nih.gov |

| PEG Chain Length | Determines the distance between crosslinks and influences network topology. | Longer PEG chains result in a more open and flexible network with larger mesh sizes. nih.govnih.gov |

| Gelation Kinetics | Slower gelation can lead to a more homogeneous and ordered network structure. | Can be modulated by adjusting polymer concentration, initiator concentration, and temperature. nih.govresearchgate.net |

| Porosity and Mesh Size | Governs the transport of substances through the hydrogel. | Can be controlled using techniques like particle leaching and by adjusting the crosslinking density. nih.govnih.gov |

| Dynamic Covalent Bonds | Enable the formation of reversible crosslinks, leading to adaptable and self-healing materials. | Allows for reprocessing and recycling of the polymer network. nih.govnih.gov |

Thermally Labile Acetal Linkages in Dynamic Networks

A key strategy in creating dynamic and reprocessable polymer networks involves the use of reversible covalent bonds. In PEG-DVE systems, acetal linkages serve as effective thermally labile crosslinks. These networks are typically formed through the catalyst-free addition reaction between the divinyl ether groups of PEG-DVE and polyols, which are molecules with multiple hydroxyl groups. rsc.org This reaction is considered a "click" chemistry process due to its efficiency and lack of byproducts. rsc.org

Transacetalization: An exchange reaction between an existing acetal and a free hydroxyl group.

Metathesis of acetal: A direct exchange between two existing acetal linkages. rsc.org

These thermally induced exchange reactions enable the material to relax stress and flow, features characteristic of vitrimers, a class of polymers that bridges the gap between thermoplastics and thermosets. rsc.org Acetal dynamic covalent networks have demonstrated rapid stress relaxation at high temperatures and the ability to be recovered by hot pressing. rsc.org

| Property | Lignin-PDV Thermoset | Lignin-PDIP Thermoset | Reference |

|---|---|---|---|

| Degradation Product Concern | Releases harmful acetaldehyde (B116499) during hydrolysis | Prevents release of harmful acetaldehyde | chemrxiv.org |

| Acid Hydrolysis Resistance | Lower | Higher | chemrxiv.org |

| Thermal Stability (Td5%) | Not specified | 253 °C | chemrxiv.org |

| Thermal Stability (Td30%) | Not specified | 349 °C | chemrxiv.org |

Stimuli-Responsive Network Design

The incorporation of dynamic bonds in polymer networks is a cornerstone of designing "smart" materials that can respond to external environmental cues. princeton.edu Hydrogels, which are three-dimensional networks of hydrophilic polymers, are particularly well-suited for stimuli-responsive applications. nd.edu By using dynamic or non-covalent crosslinks instead of static covalent bonds, hydrogels can be engineered to change their structure and properties in response to triggers like pH, temperature, or mechanical strain. nd.edu

In systems utilizing poly(ethylene glycol) divinyl ether, the acid-labile nature of the acetal linkage is a primary mechanism for creating pH-responsive materials. sci-hub.sefrontiersin.org Hydrogels can be designed where the PEG chains are crosslinked via acetal groups. frontiersin.org In neutral or alkaline environments, these networks are stable. However, under acidic conditions, the acetal bonds are cleaved, causing the hydrogel network to degrade and break down. sci-hub.sefrontiersin.org The rate of this degradation can be precisely controlled by the pH of the surrounding environment; a lower pH (stronger acidity) leads to faster degradation. frontiersin.orgfrontiersin.org This principle has been demonstrated in hydrogels fabricated from acrylate-PEG(ca)-acrylate (containing a cinnamaldehyde (B126680) acetal unit) and a 4-arm PEG-thiol, which degrade completely at pH 5.0 and 6.0 but remain stable at pH 7.4 and 8.0. frontiersin.org

| pH of Buffer Solution | Time to Complete Degradation | Reference |

|---|---|---|

| 5.0 | 16 hours | frontiersin.org |

| 6.0 | 36 hours | frontiersin.org |

| 7.4 | No detectable degradation after 72 hours | frontiersin.org |

| 8.0 | No detectable degradation after 72 hours | frontiersin.org |

Beyond pH, other stimuli can be targeted through innovative network design. Dual dynamic networks (DDNs) combine two or more distinct types of crosslinkers, which can be static covalent, dynamic covalent, or physical bonds, into a single system. mdpi.comnih.gov This approach allows for the creation of materials with precisely tailored and often synergistic properties, combining, for example, dimensional stability with multi-responsiveness. mdpi.comnih.gov For instance, PEG hydrogels have been developed using dynamic-covalent boronate esters as crosslinkers. nd.edu These networks exhibit a strain-stiffening response that can be tuned by altering the crosslink density, demonstrating a purely mechanical form of stimuli-responsiveness. nd.edu The design of thermoresponsive networks is another active area of research, where polymers like poly(N-isopropylacrylamide) are copolymerized with PEG derivatives to create hydrogels that undergo a phase transition at a specific temperature. nih.govmdpi.com By carefully selecting the monomers and crosslinkers, such as PEG-DVE, the network architecture can be engineered to respond to a wide array of specific triggers.

Advanced Characterization Methodologies in Poly Ethylene Glycol Divinyl Ether Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the study of PEGDE, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of polymers, including the characterization of end-groups and the quantification of monomer conversion. In the context of poly(ethylene glycol) (PEG) and its derivatives, ¹H NMR is routinely employed to determine the number-average molecular weight (Mn) by analyzing the ratio of protons on the end-groups to those on the repeating monomer units. sigmaaldrich.com For PEGDE, specific proton signals corresponding to the vinyl ether end-groups can be distinguished from the signals of the repeating ethylene (B1197577) glycol units. mdpi.com

The conversion of these vinyl ether end-groups during polymerization can be quantitatively monitored by observing the disappearance or shift of their characteristic NMR signals. For instance, in the synthesis of polymers from mono/diethylene glycol n-tetradecyl ether vinyl ethers, the change from double bonds to single bonds is evidenced by the shift in the chemical values of the C=C carbons from approximately 86.5 ppm and 151.8 ppm to 31.9 ppm and 74.1 ppm in the ¹³C NMR spectra. mdpi.com This allows for a precise determination of the extent of reaction and the fidelity of the polymerization process. Similarly, in the modification of hydroxyl-terminated PEGs, the quantitative conversion to other functional groups like mesylates, azides, and amines is confirmed by the appearance and disappearance of specific terminal methylene (B1212753) proton resonances in the ¹H NMR spectrum. nih.gov

The degree of polymerization (DP) can be calculated by comparing the integral of the end-group signals to the integral of the repeating monomer unit signals. magritek.com This information, combined with the molecular weight of the repeating unit, allows for the calculation of the polymer's molecular weight.

Table 1: Representative ¹H NMR Chemical Shifts for PEG End-Group Analysis

| Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Methoxy End-Group (CH₃O-) | ~3.4 | magritek.com |

| Repeating Ethylene Glycol Units (-OCH₂CH₂O-) | ~3.7 | magritek.com |

| Vinyl End-Group Protons | ~5.8, 6.2, 6.4 | sigmaaldrich.com |

| Methylene Protons adjacent to Mesylate | ~4.37 | nih.gov |

| Methylene Protons adjacent to Azide (B81097) | ~3.37 | nih.gov |

| Methylene Protons adjacent to Amine | ~2.88 | nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the kinetics of polymerization reactions involving poly(ethylene glycol) divinyl ether. By tracking the change in the intensity of specific absorption bands over time, the rate of monomer consumption can be determined.

In the photopolymerization of systems containing divinyl ethers, the disappearance of the characteristic infrared bands of the vinyl ether double bond, typically found around 1615 cm⁻¹ and 1635 cm⁻¹, is monitored to follow the reaction progress. researchgate.net For example, in the UV-polymerization of star-shaped poly(ε-caprolactone) maleates with tri(ethylene glycol) divinyl ether, real-time FTIR spectroscopy was used to continuously monitor the decay of these vinyl ether bands over a period of 300 seconds, revealing very fast consumption of the vinyl ether groups. researchgate.net

FTIR can also confirm the successful completion of a polymerization reaction. In the synthesis of poly(mono/diethylene glycol n-tetradecyl ether vinyl ethers), the disappearance of the peak near 1621 cm⁻¹, which is characteristic of the C=C double bond, indicates the conversion of the vinyl ether groups. mdpi.com Similarly, in the synthesis of degradable gels from the reaction of multi-functional phenols with polyethylene (B3416737) glycol divinyl ether, FTIR spectra clearly show the changes in the chemical structure before and after the reaction. researchgate.net

The effect of additives or different reaction conditions on the polymerization of PEG-containing systems can also be studied using FTIR. For instance, studies on shellac polymerization have shown that the introduction of polyethylene glycol can slow down the process, and the degree of polymerization decreases as the concentration of PEG increases. shu.ac.uk

Table 2: Key FTIR Absorption Bands for Monitoring PEGDE Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Observation during Polymerization | Reference |

|---|---|---|---|

| Vinyl Ether C=C Stretch | ~1615 - 1635 | Decrease in intensity | researchgate.net |

| C-O-C Ether Stretch | ~1100 | May shift or change in shape | mdpi.com |

| O-H Stretch (if present) | ~3400 | Decrease if involved in reaction | shu.ac.uk |

| C=O Stretch (if present) | ~1709 | Increase if formed during reaction | shu.ac.uk |

UV-Visible (UV-Vis) spectroscopy can be employed to study the polymerization of this compound, particularly in photopolymerization reactions. While not as structurally informative as NMR or FTIR, UV-Vis spectroscopy is useful for monitoring the consumption of photoinitiators or photosensitizers that absorb in the UV-visible range.

In studies of the photocrosslinking of polymers, changes in the UV absorption spectrum can indicate the progress of the reaction. researchgate.net For example, the irradiation of a polymer with UV light can lead to changes in its ultraviolet absorption spectrum, which can be correlated with the crosslinking process. researchgate.net

While direct monitoring of the PEGDE monomer itself might be challenging due to its limited UV absorbance, the technique becomes powerful when used in conjunction with other methods or when studying systems where a chromophore is consumed or formed during the reaction.

Chromatographic Methods for Molecular Weight and Polydispersity Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity) of polymers derived from PEGDE.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. unb.br This technique separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules elute from the chromatography column faster than smaller molecules.

GPC/SEC is crucial for characterizing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers synthesized from this compound. chromatographyonline.compolymerchar.com A narrow PDI value indicates a more uniform polymer chain length. chromatographyonline.com The technique has been successfully applied to determine the molecular weights of various polyethylene glycol samples. nih.gov

For complex polymer systems, such as copolymers, GPC/SEC can be coupled with other detectors, like infrared (IR) detectors, to provide information on the chemical composition as a function of molecular weight. polymerchar.com This is particularly useful for understanding the incorporation of different monomers along the polymer chain. polymerchar.com

Table 3: Typical GPC/SEC Parameters for PEG-based Polymer Analysis

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. sigmaaldrich.com | Influences properties like viscosity and colligative properties. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the weight of each polymer chain. fsu.edu | More sensitive to the presence of high molecular weight chains and relates to properties like toughness and strength. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). fsu.edu | A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

Microscopic and Imaging Techniques for Network Morphology

Microscopic and imaging techniques are vital for visualizing the three-dimensional structure and surface morphology of crosslinked networks formed from this compound. These methods provide insights into the physical organization of the polymer chains at the micro- and nanoscale.

In studies involving the assembly of particles in the presence of polyethylene glycol derivatives, Scanning Electron Microscopy (SEM) has been used to visualize the formation of structures like mesh-like networks. nih.gov Fluorescence optical microscopy can also be employed to observe the morphology of fluorescently labeled structures. nih.gov

For more detailed structural analysis at the nanoscale, advanced techniques like four-dimensional scanning transmission electron microscopy (4D-STEM) can be utilized. nist.gov This method can produce real-space maps of the morphology and orientation of individual crystallites within a polymer film. nist.gov While this specific study was on a different ethylene-glycol modified polymer, the technique is applicable to the study of PEGDE-based materials.

The morphology of porous polymers synthesized using divinyl ether compounds can also be characterized by SEM, revealing structures composed of aggregated and connected particles. researchgate.net The size and connectivity of these particles can be influenced by reaction conditions such as monomer concentration and temperature. researchgate.net

Scanning Electron Microscopy (SEM) for Microstructure

To delve into the finer details of the microstructure, Scanning Electron Microscopy (SEM) is indispensable. SEM provides high-resolution images of the surface topography and internal morphology of PEG-DVE based materials. For instance, SEM has been instrumental in examining the microstructures of PEG patterns, revealing the successful transfer of patterns to a substrate and identifying characteristics such as edge definition. snu.ac.kr In the context of hydrogels, SEM analysis has been used to visualize the porous network structure, which is crucial for applications such as tissue engineering and drug delivery. researchgate.net The technique has also been employed to study the morphology of blends containing PEG, providing insights into the dispersion and interaction of different components. researchgate.net

Thermal Analysis for Polymer Transitions and Stability

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers. eag.com By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the associated enthalpy changes. researchgate.neteag.com For PEG-based materials, DSC studies have shown that the molecular weight of PEG significantly influences its melting point and enthalpy of fusion. researchgate.net Higher molecular weight PEGs tend to have a higher degree of crystallinity. researchgate.net The technique is also sensitive to the effects of additives and blending on the thermal properties of PEG. For example, the addition of plasticizers like PEG to other polymers can lower the glass transition temperature and affect the crystallization behavior. researchgate.net

Below is a table summarizing typical thermal transition data for Poly(ethylene glycol) obtained by DSC:

| Molecular Weight ( g/mol ) | Melting Temperature (T_m) (°C) | Enthalpy of Fusion (ΔH_m) (J/g) | Crystallization Temperature (T_c) (°C) |

| 1000 | 34-40 | 150-170 | 15-25 |

| 2000 | 50-55 | 170-190 | 30-40 |

| 4000 | 54-60 | 180-200 | 35-45 |

| 6000 | 58-63 | 190-210 | 40-50 |

| 8000 | 60-65 | 195-215 | 45-55 |

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and the purity of the sample.

Thermogravimetric Analysis (TGA)

The following table illustrates typical thermal stability data for a PEG-based material as determined by TGA:

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| PEG-Epoxy Vitrimer | ~250 | ~350 | < 5 |

| PEG-DA Hydrogel | ~300 | ~400 | < 2 |

| Pure PEG (6000 g/mol ) | ~350 | ~420 | < 1 |

Note: These values are illustrative and can be influenced by factors such as the specific chemical structure, crosslinking density, and the presence of additives.

Rheological Studies for Viscoelastic Properties and Gelation

Rheology is the study of the flow and deformation of matter, and it is essential for characterizing the viscoelastic properties of PEG-DVE hydrogels and solutions. Rheological measurements provide insights into the material's behavior under shear and are critical for understanding processes like gelation.

Rheological studies have demonstrated that PEG-based hydrogels exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. nih.govmdpi.com The storage modulus (G') and loss modulus (G'') are key parameters obtained from oscillatory rheology that quantify the elastic and viscous components, respectively. For a gel, G' is typically greater than G'', indicating a more solid-like behavior. mdpi.com The viscosity of PEG solutions and hydrogels is often shear-thinning, meaning it decreases with an increasing shear rate. nih.govmdpi.com The gelation process itself can be monitored by tracking the changes in viscoelastic properties over time. Rheological studies are also crucial for determining how factors like polymer concentration, molecular weight, and crosslinker density affect the mechanical strength and flow behavior of the resulting hydrogels. nih.govmdpi.com

X-ray Scattering Techniques for Crystalline Structure

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful tools for probing the crystalline structure of semi-crystalline polymers like PEG-DVE.

SAXS provides information on the nanoscale structure, such as the spacing between crystalline lamellae. In studies of PEG-based hydrogels, SAXS has revealed correlation peaks that relate to the distance between crosslink junctions, providing insights into the network structure and polymer chain conformation. nih.gov The crosslink spacing in these networks can range from approximately 6 to 16 nm. nih.gov

WAXS, on the other hand, gives information about the molecular-scale ordering within the crystalline domains. Sharp diffraction peaks in a WAXS pattern are indicative of a semi-crystalline material. nih.gov For PEG, WAXS can confirm the presence of its characteristic crystalline structure. The degree of crystallinity can also be estimated from WAXS data, which complements the results obtained from DSC. researchgate.net For instance, research has shown that the addition of PEG can increase the crystallinity of polymer blends. researchgate.net

Wide-Angle X-ray Scattering (WAXS)

Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure of materials at smaller length scales, providing information on the crystalline or amorphous nature of the material. wikipedia.org WAXS analyzes Bragg peaks at wide angles, which correspond to sub-nanometer structures, and is commonly used to determine the degree of crystallinity in polymers. wikipedia.org

In the study of hydrogels, WAXS can differentiate between the amorphous state of the polymer in the gel phase and any crystalline structures that may form. xenocs.com For instance, in some supramolecular hydrogels, WAXS data has shown a lack of molecular order in the initial gel phase, with crystalline peaks only appearing over time, indicating a transition from a disordered to a more ordered state. xenocs.com This is crucial for understanding the stability and transformation of the hydrogel network.

While specific WAXS studies focusing solely on PEG-DVE are not extensively detailed in the provided context, the principles applied to other polymer systems are directly relevant. For non-crystalline polymers, WAXS data analysis helps in understanding the polymer chain conformations. rsc.org Evidence from WAXS studies on molten polyethylene, for example, supports a random coil conformation rather than parallel chain arrangements. rsc.org Conversely, for polytetrafluoroethylene in a "molten" state, WAXS indicates that chains lie parallel over significant distances. rsc.org

The combination of SAXS and WAXS (often termed SWAXS) provides a comprehensive structural analysis over multiple length scales. xenocs.com For PEG-DVE hydrogels, this combined approach would allow researchers to simultaneously investigate the molecular packing and crystallinity (from WAXS) and the larger-scale network morphology and crosslink density (from SAXS). xenocs.com

Table 2: Information Derived from WAXS Analysis of Polymer Systems

| Parameter | Description |

| Degree of Crystallinity | The proportion of crystalline to amorphous regions in the polymer. wikipedia.org |

| Phase Composition | Identification of different crystalline phases present. wikipedia.org |

| Crystallite Size | Estimation of the size of the crystalline domains. wikipedia.org |

| Chain Conformation | Information on the local arrangement of polymer chains (e.g., parallel vs. random). rsc.org |

Dynamic Light Scattering (DLS) for Particle and Aggregate Characterization

Dynamic Light Scattering (DLS), also referred to as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for measuring the size of particles, such as nanoparticles and aggregates, dispersed in a liquid. malvernpanalytical.com The technique is particularly suited for sub-micron particles and works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.orgbettersizeinstruments.com

The fundamental principle of DLS is that smaller particles diffuse more rapidly in a liquid than larger particles. This difference in movement causes the intensity of scattered light to fluctuate at different rates—faster for small particles and slower for large ones. usp.org By analyzing these fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) of the particles is then calculated using the Stokes-Einstein equation: usp.org

d_H = (k_B * T) / (3 * π * η * D)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the dispersant

In the context of research involving PEG derivatives, DLS is a valuable tool for characterizing the size and size distribution of nanoparticles, micelles, and polymer aggregates in solution. For example, DLS has been used to measure the hydrodynamic size of PEG-coated iron oxide nanoparticles, demonstrating how the molecular weight of the PEG coating affects the dispersion stability. researchgate.net

DLS provides several key parameters for particle characterization:

Hydrodynamic Diameter: This is the effective diameter of the particle in solution, which includes the core particle and any molecules or ions that are attached or solvated to its surface. cd-bioparticles.com For PEG-DVE systems, this would include the polymer chains and the associated hydration layer.

Polydispersity Index (PDI): The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.1 is typically indicative of a monodisperse sample with a narrow size distribution. usp.org

Zeta Potential: While not a direct output of the core DLS measurement, many DLS instruments are equipped to measure the zeta potential, which provides information about the surface charge and colloidal stability of the particles. acs.org

Table 3: DLS Data for PEG-Coated Iron Oxide Nanoparticles at pH ~7.0

| PEG Molecular Weight (Mw) | Particle Size Distribution (nm) |

| 1500 | Not specified in search results |

| 3000 | Not specified in search results |

| 6000 | Not specified in search results |

Note: While the source mentions analysis of PEG Mw 1500, 3000, and 6000 coated nanoparticles, the specific size distribution values are presented in a graphical format in the original study and not explicitly stated in the text. researchgate.net